methyl 8-{[alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-beta-D-glucosaminyl]oxy}nonanoate
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Description
Methyl 8-{[alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-beta-D-glucosaminyl]oxy}nonanoate is a glucosamine oligosaccharide.
Scientific Research Applications
Lectin Binding and Blood Group Analysis
- Lectin Binding : Shibata et al. (1982) isolated a lectin (GS IV) from Griffonia simplicifolia seeds that binds specifically to Lewis b-active fragments. This lectin showed specificity for oligosaccharides containing two alpha-L-fucosyl groups, a characteristic similar to the structure of the compound (Shibata, Goldstein, & Baker, 1982).
Synthesis and Structural Analysis
- Synthesis of Related Oligosaccharides : Watt et al. (2000) synthesized trisaccharides related to xyloglucan, which include structures similar to the methyl 8 compound, highlighting its relevance in understanding the synthesis of complex carbohydrates (Watt, Brasch, Larsen, Melton, & Simpson, 2000).
Enzymatic Activity and Substrate Specificity
- GDP-fucose: N-acetylglucosaminide Alpha(1----4)-L-fucosyltransferase Activity : Yazawa et al. (1990) studied a specific acceptor for the enzyme that transfers fucose in alpha(1----4) linkage, relevant for understanding the biochemical pathways involving the methyl 8 compound (Yazawa, Madiyalakan, Jain, Shimoda, & Matta, 1990).
Carbohydrate Structure in Proteins
- Carbohydrate Structure in Recombinant Human Proteins : Pfeiffer et al. (1989) characterized the carbohydrate structure of recombinant human proteins expressed in mouse cells, which included the study of fucosylated and galactosylated structures akin to methyl 8 compound (Pfeiffer, Schmidt, Strube, & Geyer, 1989).
Carbohydrates in Stem Cell Differentiation
- Probing Differentiated Human Embryonic Stem Cells : Wearne et al. (2006) employed lectins to probe carbohydrates in differentiated human embryonic stem cells, including the study of alpha-L-fucosyl and beta-D-galactosyl groups (Wearne, Winter, O'Shea, & Goldstein, 2006).
Glycoside Oxidation Studies
- Chromium Trioxide Oxidation : Banoub and Michon (1982) explored the chromium trioxide oxidation of glycosides, including those related to the methyl 8 compound, which is significant for understanding its chemical properties (Banoub & Michon, 1982).
Properties
Molecular Formula |
C36H63NO21 |
---|---|
Molecular Weight |
845.9 g/mol |
IUPAC Name |
methyl 9-[(2R,3R,4R,5S,6R)-3-acetamido-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoate |
InChI |
InChI=1S/C36H63NO21/c1-15-22(42)25(45)28(48)34(52-15)56-30-19(14-39)55-33(51-12-10-8-6-5-7-9-11-20(41)50-4)21(37-17(3)40)31(30)57-36-32(27(47)24(44)18(13-38)54-36)58-35-29(49)26(46)23(43)16(2)53-35/h15-16,18-19,21-36,38-39,42-49H,5-14H2,1-4H3,(H,37,40)/t15-,16-,18+,19+,21+,22+,23+,24-,25+,26+,27-,28-,29-,30+,31+,32+,33+,34-,35-,36-/m0/s1 |
InChI Key |
SPMVUZNAHMSIDA-VQIHNLMTSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)NC(=O)C)OCCCCCCCCC(=O)OC)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)OCCCCCCCCC(=O)OC)CO)O)O)O |
Origin of Product |
United States |
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